8-(benzylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(benzylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound designed for advanced research and potential therapeutic applications. This compound falls under the class of xanthine derivatives, which are known for their diverse pharmacological effects, including stimulatory actions on the central nervous system and effects on various enzymatic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves multiple steps:
Formation of Intermediate Benzylamine Derivative
Reactants: : Benzylamine, ethyl phenol, and a base like sodium hydroxide.
Conditions: : Typically conducted under reflux conditions in an organic solvent like ethanol or methanol.
Condensation with Xanthine Derivative
Reactants: : The intermediate benzylamine derivative and a suitable xanthine derivative.
Conditions: : Often carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
Industrial Production Methods
For large-scale production, the synthesis would be optimized to improve yield and purity. This involves:
Batch or Continuous Flow Reactors
Use of reactors that allow precise control over reaction conditions to ensure consistent quality and yield.
Purification
Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Conditions: : Typically requires oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: : Oxidation can lead to the formation of quinones or carboxylic acids, depending on the site of reaction.
Reduction
Conditions: : Involves reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Products: : Can result in the formation of alcohols or amines.
Substitution
Conditions: : Nucleophilic substitution reactions often require a base or acid catalyst.
Products: : Leads to the replacement of functional groups with nucleophiles like halides, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Acid or base catalysts, depending on the nucleophile
Scientific Research Applications
8-(benzylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has significant applications across various fields:
Chemistry: : Used as a model compound in studies of synthetic methodologies and reaction mechanisms.
Biology: : Investigated for its effects on cellular pathways and enzyme activities.
Medicine: : Explored as a potential therapeutic agent for neurological disorders due to its CNS stimulatory effects.
Industry: : Utilized in the development of specialty chemicals and as a reference material in quality control processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with adenosine receptors and phosphodiesterases:
Adenosine Receptors: : Acts as an antagonist, leading to increased neurotransmitter release and CNS stimulation.
Phosphodiesterases: : Inhibits these enzymes, resulting in elevated levels of cAMP and subsequent physiological effects.
Comparison with Similar Compounds
Compared to other xanthine derivatives, 8-(benzylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits unique properties:
Caffeine: : While both act as CNS stimulants, the presence of the benzylamino and ethylphenoxy groups in this compound may confer distinct pharmacokinetic and pharmacodynamic profiles.
Theophylline: : Unlike theophylline, which is mainly used in respiratory diseases, this compound may have broader CNS applications.
List of Similar Compounds
Caffeine
Theophylline
Theobromine
Pentoxifylline
Conclusion
This compound is a versatile compound with significant potential in scientific research and therapeutic applications. Its synthesis, reactivity, and unique properties make it a valuable subject of study in various fields.
Properties
IUPAC Name |
8-(benzylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-3-16-10-7-11-19(12-16)33-15-18(30)14-29-20-21(28(2)24(32)27-22(20)31)26-23(29)25-13-17-8-5-4-6-9-17/h4-12,18,30H,3,13-15H2,1-2H3,(H,25,26)(H,27,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRVABCULYKGFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)NC3=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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